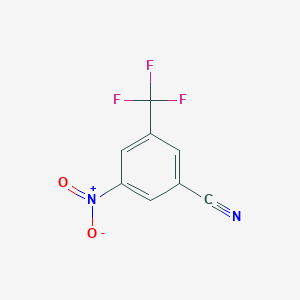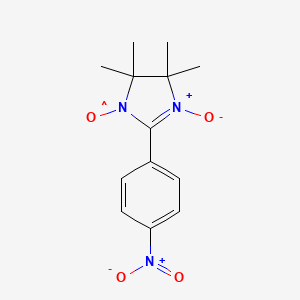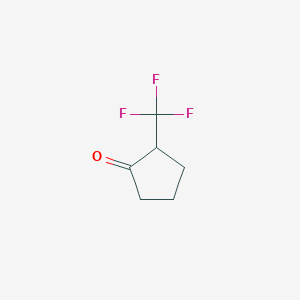
3-Cyano-5-nitrobenzotrifluoride
Übersicht
Beschreibung
3-Cyano-5-nitrobenzotrifluoride is a chemical compound with the molecular formula C8H3F3N2O2 . It is a bright yellow solid and is used for experimental and research purposes .
Synthesis Analysis
A synthesis process of a similar compound, 5-fluoro-2-nitrobenzotrifluoride, was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of a Reaction Calorimeter and Differential Scanning Calorimetry .Molecular Structure Analysis
The molecular structure of 3-Cyano-5-nitrobenzotrifluoride is represented by the InChI string: InChI=1/C8H3F3N2O2/c9-8(10,11)6-1-5(4-12)2-7(3-6)13(14)15/h1-3H . The molar mass of the compound is 216.12 g/mol .Physical And Chemical Properties Analysis
3-Cyano-5-nitrobenzotrifluoride has a density of 1.498 g/cm³ . It has a boiling point of 241.817°C at 760 mmHg and a flash point of 100.047°C . The vapor pressure of the compound is 0.035mmHg at 25°C . The refractive index of the compound is 1.499 .Wissenschaftliche Forschungsanwendungen
Application 1: Biocatalysis and Organic Synthesis
- Specific Scientific Field : Biocatalysis and Organic Synthesis .
- Summary of the Application : Nitrilase-mediated biocatalysis reactions have been continuously arousing wide interests by scholars and entrepreneurs in organic synthesis over the past six decades . Regioselective nitrilases could hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids, which are virtually impossible by chemical hydrolysis and of interest for a variety of applications .
- Methods of Application or Experimental Procedures : The application involves the use of nitrilase, an enzyme of the nitrilase superfamily, to catalyze a series of nitriles into corresponding carboxylic acids with the liberation of ammonia in a one-step reaction . This process is environmentally friendly, generates no by-products, and the products have excellent regio-, chemo- and stereoselectivity .
- Results or Outcomes : The practical applications of regioselective nitrilases in the synthesis of a series of high-value fine chemicals and pharmaceuticals have been systematically reviewed . The regioselectivity of nitrilase is affected by the carbon chain lengths and substituent group positions of substrates .
Application 2: Production of (S)-3-cyano-5-methylhexanoic acid
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : The stereoselectivity of a regioselective nitrilase has been significantly enhanced for the production of (S)-3-cyano-5-methylhexanoic acid . This compound is a critical intermediate in the preparation of optically pure pregabalin .
- Methods of Application or Experimental Procedures : The molecular modification of a regio- and stereo-specific nitrilase was carried out. Two hotspots of Trp57 and Val134 were identified based on the classical binding free energy molecular mechanics/Poisson–Boltzmann surface area (MM/PBSA) calculation method .
- Results or Outcomes : Mutants W57F/V134M and W57Y/V134M were successfully obtained with high enantioselectivity (E >300). These two mutants were efficiently capable of kinetic resolution of rac-ISBN to (S)-CMHA, with both exhibiting a high e.e. (>99.9%), as well as conversion ratios of 43.8% and 40.9%, respectively .
Application 3: Synthesis of 1,5-dimethyl-2-piperidone (1,5-DMPD)
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Regioselective nitrilases have been used in the synthesis of 1,5-dimethyl-2-piperidone (1,5-DMPD), a high-value fine chemical .
- Methods of Application or Experimental Procedures : The application involves the use of regioselective nitrilases to hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids .
- Results or Outcomes : The synthesis of 1,5-DMPD using regioselective nitrilases has been systematically reviewed .
Application 4: Synthesis of Atorvastatin
- Specific Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : Regioselective nitrilases have been used in the synthesis of Atorvastatin, a medication used to prevent cardiovascular disease .
- Methods of Application or Experimental Procedures : The application involves the use of regioselective nitrilases to hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids .
- Results or Outcomes : The synthesis of Atorvastatin using regioselective nitrilases has been systematically reviewed .
Application 5: Synthesis of Gabapentin
- Specific Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : Regioselective nitrilases have been used in the synthesis of Gabapentin, a medication used to treat epilepsy and neuropathic pain .
- Methods of Application or Experimental Procedures : The application involves the use of regioselective nitrilases to hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids .
- Results or Outcomes : The synthesis of Gabapentin using regioselective nitrilases has been systematically reviewed .
Application 6: Synthesis of ®-Baclofen
- Specific Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : Regioselective nitrilases have been used in the synthesis of ®-Baclofen, a medication used to treat muscle symptoms caused by multiple sclerosis .
- Methods of Application or Experimental Procedures : The application involves the use of regioselective nitrilases to hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids .
- Results or Outcomes : The synthesis of ®-Baclofen using regioselective nitrilases has been systematically reviewed .
Safety And Hazards
3-Cyano-5-nitrobenzotrifluoride is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, the respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing, gloves, and eye/face protection should be worn .
Eigenschaften
IUPAC Name |
3-nitro-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)6-1-5(4-12)2-7(3-6)13(14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQINZQIPFZWKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444032 | |
| Record name | 3-Cyano-5-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-nitrobenzotrifluoride | |
CAS RN |
20566-80-7 | |
| Record name | 3-Cyano-5-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-5-nitrobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde](/img/structure/B1588876.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1588877.png)



![2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine](/img/structure/B1588884.png)





